LogP Differentiation: Optimal Lipophilicity Window vs. Chloro, Bromo, and Non-Halogenated Analogs
The target compound exhibits a predicted LogP of 0.82, significantly higher than the non-fluorinated analog 1-(4-pyrimidinyl)ethanone (LogP 0.24) but lower than the bromo analog (LogP 1.08) and chloro analog (LogP 1.33) [1]. This positions the compound in a balanced lipophilicity zone suitable for passive membrane permeability while avoiding the excessive lipophilicity of the halo analogs that may lead to poor solubility and off-target binding .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.82 |
| Comparator Or Baseline | 1-(4-Pyrimidinyl)ethanone: LogP = 0.24; 1-(5-Bromopyrimidin-4-yl)ethanone: LogP = 1.08; 1-(5-Chloropyrimidin-4-yl)ethanone: LogP = 1.33 |
| Quantified Difference | ΔLogP vs non-F: +0.58; vs Br: -0.26; vs Cl: -0.51 |
| Conditions | Predicted LogP (ACD/Labs Percepta or analogous algorithm) at pH 7.4 |
Why This Matters
The intermediate LogP of the 5-fluoro derivative may translate into superior pharmacokinetic properties relative to the more lipophilic chloro/bromo analogs and the excessively hydrophilic non-fluorinated parent.
- [1] Molbase. (n.d.). 1-(5-Fluoropyrimidin-4-yl)ethan-1-one: LogP = 0.82. View Source
